1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one
Description
1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one is a substituted acetophenone derivative characterized by a 2-chlorophenyl group at the ketone position and an isopropylthio (-S-iPr) moiety at the adjacent carbon. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)14-7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
GBZWGINWCHBQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Biological Activity
1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H13ClOS. The compound features a chlorinated phenyl group and an isopropylthio moiety, which contribute to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluated a series of related compounds against various bacterial strains, revealing that modifications in the chemical structure significantly influence their efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | K. pneumoniae | 64 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound's cytotoxicity was measured using MTT and Neutral Red uptake assays.
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis pathways.
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cell lines through mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy Against Resistant Strains
A recent study tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antimicrobial agent.
Case Study 2: Neurotoxicity Assessment
Research exploring the neurotoxic potential of structurally similar compounds found that certain derivatives could induce neurotoxic effects at higher concentrations. The study utilized primary rat cortical cultures to assess cell viability and mitochondrial integrity after exposure to varying concentrations of the compound.
Comparison with Similar Compounds
Chlorophenyl Isomerism
- Ortho vs. Para/Meta Chlorine Substitution: The 2-chlorophenyl group in the target compound introduces steric hindrance and moderate electron-withdrawing effects. In contrast, JWH 203 regioisomers (e.g., 2-(3-chlorophenyl) and 2-(4-chlorophenyl) variants) exhibit distinct electronic profiles due to altered chlorine positions.
Thioether Group Variations
- Isopropylthio vs. Molecular weight: 242.77 g/mol . 2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one (CAS 1178946-17-2): The methylthio-phenyl substituent introduces dual sulfur atoms, which may participate in redox reactions or metal coordination. Molecular weight: 240.38 g/mol .
Functional Group Replacements
Tetrazole Derivatives
- 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one (CAS 1259059-71-6): Replacing the isopropylthio group with a tetrazole ring introduces hydrogen-bonding capability and aromaticity, critical for binding to biological targets. This compound serves as a reference standard in the synthesis of API Cenobamate, highlighting its pharmaceutical relevance. Molecular weight: 222.63 g/mol .
Sulfone Derivatives
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): The sulfone group (-SO-) enhances polarity and oxidative stability compared to thioethers. This compound exhibits a melting point of 137.3–138.5°C, reflecting higher crystallinity due to dipole interactions .
Physicochemical and Application Comparison
Research Implications
- Pharmacological Potential: The tetrazole derivative’s role in Cenobamate development underscores the importance of heterocyclic replacements for optimizing drug efficacy .
- Agrochemical Design : Increased lipophilicity in isobutylthio analogs may improve pesticide longevity but requires balancing with environmental safety .
Preparation Methods
Microwave-Assisted Synthesis Using Iodine and Thiourea
One green chemistry approach involves reacting 2'-chloroacetophenone with iodine and thiourea under microwave irradiation to form sulfur-containing ketone derivatives. The procedure is as follows:
- Reactants: 2'-chloroacetophenone (0.05 mol), iodine (0.1 mol), thiourea (0.1 mol).
- Method: Mix reactants thoroughly, place in a conical flask at room temperature.
- Microwave irradiation: 5 minutes at 180 W with 30-second pauses.
- Post-reaction: Add distilled water, heat again in microwave for 5–6 minutes at 270 W until precipitate dissolves.
- Workup: Filter yellow solution, alkalinize with ammonia solution, isolate product by recrystallization from ethanol and diethyl ether, then dry under reduced pressure.
- Yield: Approximately 75%.
This method is notable for its short reaction time and environmentally friendly conditions.
Thermal Reaction with Iodine and Thiourea at Elevated Temperature
A more classical method involves heating a mixture of thiourea, 2'-chloroacetophenone, and iodine:
- Reactants: Thiourea (50 mmol), 2'-chloroacetophenone (25 mmol), iodine (25 mmol).
- Conditions: Stir at 100 °C for 8 hours.
- Workup: Cool, extract with diethyl ether to remove excess acetophenone, wash with sodium thiosulfate to remove iodine, then with cold water.
- Product isolation: Dissolve crude product in hot water, filter to remove sulphone impurities, basify filtrate with aqueous sodium carbonate to precipitate product.
- Purification: Recrystallization from alcohol.
- Yield: Around 66%.
This approach is reliable but requires longer reaction times and higher temperatures.
Nucleophilic Substitution with Thiol Nucleophiles on Activated Ketone Derivatives
A mechanistic study on related compounds (e.g., 1-hydroxy-2-(4'-substituted phenyl)indoles) demonstrated the use of thiol nucleophiles reacting with electron-deficient ketones bearing chloro substituents:
- Substrates: Electron-withdrawing substituted phenyl ketones.
- Thiol nucleophiles: Aliphatic thiols including isopropylthiol.
- Conditions: Stirring at room temperature to 40 °C for 2–6 hours.
- Purification: Chromatography.
- Yields: Moderate to good (46–66%).
This approach is adaptable to 2-chlorophenyl ethanone substrates for introducing isopropylthio groups.
Data Table Summarizing Key Preparation Methods
Mechanistic Insights
- The microwave-assisted method likely proceeds via in situ generation of sulfur nucleophiles from thiourea under iodine catalysis, facilitating nucleophilic substitution on the 2-chlorophenyl acetophenone.
- The classical thermal method involves similar nucleophilic attack but requires elevated temperature and longer time for completion.
- Palladium-catalyzed cross-coupling forms the aryl ketone backbone with high selectivity, enabling subsequent functionalization.
- Enzymatic methods leverage cofactor-dependent catalysis, offering stereoselective transformations under mild conditions.
- Thiol nucleophile substitution benefits from electron-withdrawing substituents on the aromatic ring, enhancing electrophilicity of the ketone carbonyl for nucleophilic attack.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-(isopropylthio)ethan-1-one, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or electrophilic addition reactions. A common approach involves reacting 2-chlorophenylacetyl chloride with isopropylthiol in the presence of a base (e.g., triethylamine) under anhydrous conditions . Solvent choice (e.g., dichloromethane vs. THF) significantly impacts yield due to polarity effects on reaction kinetics. For example, THF may enhance nucleophilicity of the thiol group, improving substitution efficiency . Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and quenching with ice-water ensures intermediate stability. Typical yields range from 60–75%, with impurities arising from over-alkylation or oxidation of the thioether group .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : The aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.3–7.5 ppm, while the isopropylthio group shows a septet (δ 3.2–3.4 ppm) for the CH and doublets (δ 1.2–1.4 ppm) for the methyl groups .
- ¹³C NMR : The ketone carbonyl resonates at δ 195–200 ppm, and the thioether carbon appears at δ 35–40 ppm .
- X-Ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms the planar geometry of the chlorophenyl ring .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 242.7 (C₁₁H₁₃ClOS⁺) .
Advanced: How does the electronic interplay between the 2-chlorophenyl and isopropylthio groups affect reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing chlorine on the phenyl ring polarizes the ketone carbonyl, enhancing electrophilicity at the α-carbon. Concurrently, the isopropylthio group acts as a weak electron donor via hyperconjugation, moderating reactivity. This duality allows selective participation in:
- Buchwald–Hartwig amination : The thioether stabilizes transition states, enabling C–N bond formation at the α-position (70–80% yield) .
- Suzuki–Miyaura coupling : Requires Pd(OAc)₂/XPhos catalysts due to steric hindrance from the isopropyl group. Competing dechlorination (5–10% side product) necessitates careful temperature control (60–80°C) .
Advanced: What strategies resolve contradictions in reported solubility data across polar aprotic solvents?
Answer:
Discrepancies in solubility (e.g., DMSO vs. DMF) arise from crystallinity variations and trace moisture. To address this:
- Recrystallization : Use ethanol/water (8:2) to obtain a uniform polymorph (melting point 92–94°C) .
- Chromatography : Silica gel purification with ethyl acetate:hexane (1:4) removes hydrophobic byproducts that artificially depress solubility .
- Karl Fischer titration : Confirm solvent dryness (<50 ppm H₂O) to prevent hydration-induced precipitation .
Advanced: How can computational modeling predict biological activity against enzyme targets?
Answer:
- Docking Studies : Using the crystal structure (e.g., PDB ID A1ANF), AutoDock Vina simulates binding to cytochrome P450 enzymes. The chlorophenyl group shows hydrophobic interactions with Phe120, while the thioether forms van der Waals contacts with Val297 .
- DFT Calculations : At the B3LYP/6-31G* level, the HOMO (-6.2 eV) localizes on the thioether, suggesting nucleophilic attack sites .
- MD Simulations : Reveal stability in aqueous environments (RMSD < 2 Å over 50 ns), supporting its potential as a prodrug .
Advanced: What methodologies validate the compound’s role in modulating oxidative stress pathways?
Answer:
- In vitro assays :
- ROS Scavenging : Use DCFH-DA in HUVEC cells; IC₅₀ ~25 µM .
- Glutathione Depletion : Measure GSH/GSSG ratios via HPLC-MS post-treatment (30% reduction at 50 µM) .
- Gene Expression : qPCR confirms upregulation of Nrf2 (2.5-fold) and HO-1 (3.1-fold) in HepG2 cells .
- Contradictions : Divergent results in mitochondrial assays (e.g., JC-1 staining) may stem from cell-type-specific uptake efficiency .
Advanced: How do steric effects from the isopropylthio group influence regioselectivity in multi-step syntheses?
Answer:
The bulky isopropyl group directs reactions to the para position of the chlorophenyl ring via steric shielding:
- Nitration : HNO₃/H₂SO₄ yields 85% para-nitro derivative, confirmed by NOESY (proximity of NO₂ to thioether) .
- Grignard Addition : tert-Butyl MgBr selectively attacks the ketone carbonyl, avoiding aryl ring due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
